molecular formula C14H21N3O4S2 B2758987 N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide CAS No. 3249-58-9

N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide

Cat. No.: B2758987
CAS No.: 3249-58-9
M. Wt: 359.46
InChI Key: QZAADJCCESEMGM-UHFFFAOYSA-N
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Description

N-[bis(morpholin-4-yl)-lambda⁴-sulfanylidene]benzenesulfonamide is a benzenesulfonamide derivative featuring a bis(morpholin-4-yl)-lambda⁴-sulfanylidene substituent. The morpholine rings likely enhance solubility and bioavailability, while the lambda⁴-sulfanylidene group (a sulfoximine or sulfilimine structure) introduces unique electronic and steric properties. While direct data on this compound’s applications are absent in the provided evidence, structural analogs suggest possible roles in antiviral or anticancer research, given the prevalence of benzenesulfonamide derivatives in drug discovery .

Properties

IUPAC Name

N-(dimorpholin-4-yl-λ4-sulfanylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S2/c18-23(19,14-4-2-1-3-5-14)15-22(16-6-10-20-11-7-16)17-8-12-21-13-9-17/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAADJCCESEMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=NS(=O)(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide involves the reaction of benzenesulfonamide with morpholine derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.

Chemical Reactions Analysis

N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[bis(morpholin-4-yl)-lambda4-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antiviral Benzenesulfonamide Derivatives

Compounds like N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide (P13) and 1,4-bis(3-methyl-4-pyridinyl)-1,4-diazepane (C15) demonstrate potent anti-respiratory syncytial virus (RSV) activity (IC₅₀: 0.11–0.13 μM) . In contrast, the target compound lacks reported antiviral data, but its morpholine substituents may offer advantages in solubility compared to P13’s triazolophthalazine group.

Compound Substituent Activity (IC₅₀) Key Features
P13 Triazolophthalazine 0.11 μM (RSV) High potency, complex heterocycle
Target Compound Bis(morpholin-4-yl)-lambda⁴-sulfanylidene N/A Enhanced solubility (morpholine), sulfur-based reactivity

Fluorinated Benzenesulfonamides

Fluorine incorporation, as seen in N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, improves metabolic stability and binding affinity . The target compound lacks fluorine but leverages sulfur’s electronic effects for similar stabilization.

Compound Fluorine Substituents Molecular Weight Application
Fluorinated double sulfonamide 4-Fluoro ~484.5 Structural studies
2,6-bis(fluoranyl)-benzenesulfonamide 2,6-diF 684.76 Kinase modulation (inferred)
Target Compound None ~400–450 (est.) Hypothesized sulfur-mediated interactions

Morpholine-Containing Analogs

Morpholine is prevalent in compounds like 2,3-bis(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide (K216-7618), used in high-throughput screening for anticancer activity . The target compound’s bis-morpholine group may enhance membrane permeability compared to mono-morpholine derivatives.

Compound Morpholine Position Key Feature
K216-7618 Propyl-linked morpholine Quinoxaline core for DNA intercalation
Target Compound Bis-morpholine Dual solubility enhancement

Lead-Containing Benzenesulfonamides

Organolead compounds like N-(dimethylplumbylene)-benzenesulfonamide (CAS 62452-82-8) highlight structural diversity but differ significantly in toxicity and reactivity due to lead content. The target compound avoids heavy metals, favoring safer pharmacological profiles.

Compound Metal Component Application
N-(dimethylplumbylene)-benzenesulfonamide Lead (Pb) Research (limited by toxicity)
Target Compound None Potential therapeutic focus

Key Research Findings and Gaps

  • Structural Advantages: The bis-morpholinyl group likely improves solubility over non-morpholine analogs like P13 , while the lambda⁴-sulfanylidene moiety may enable unique covalent or non-covalent binding mechanisms.
  • Activity Gaps: No direct antiviral or cytotoxicity data are available for the target compound, unlike P13/C15 (RSV) or SRB-based assays .
  • Safety Profile : Absence of heavy metals (cf. lead compounds ) or fluorinated groups (cf. ) may reduce toxicity risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[bis(morpholin-4-yl)-lambda⁴-sulfanylidene]benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a benzenesulfonamide precursor with morpholine derivatives. Key steps include:

  • Sulfonyl chloride activation : React benzenesulfonyl chloride with morpholine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form intermediates .
  • Thiourea formation : Introduce a sulfur atom via reaction with thiophosgene or Lawesson’s reagent, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .
  • Optimization : Adjust temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (DMF or THF), and stoichiometric ratios (1:2.2 for sulfonamide:morpholine) to maximize yield (>70%) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm sulfonamide linkage (δ 2.8–3.2 ppm for morpholine protons; δ 125–135 ppm for sulfonyl carbons) .
  • X-ray crystallography : Resolve the lambda⁴-sulfanylidene geometry (C–S bond length ~1.65 Å; tetrahedral coordination around sulfur) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 427.12) .

Advanced Research Questions

Q. How does the lambda⁴-sulfanylidene moiety influence this compound’s reactivity in biological systems?

  • Methodology :

  • Enzyme inhibition assays : Test interactions with FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum enzymes) using crystallographic fragment screening. The sulfur center may disrupt redox-active sites via hydrogen bonding (3.0–3.5 Å distances) .
  • Computational docking : Simulate binding modes with proteins (e.g., PPARγ or TGR5) using AutoDock Vina, focusing on sulfonyl-morpholine interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

  • Methodology :

  • Multi-conformer refinement : Use SHELXL-2018 to model disorder in morpholine rings (occupancy ratios 60:40) .
  • Synchrotron radiation : Collect high-resolution (<1.0 Å) data to reduce thermal motion artifacts in the sulfonyl group .
  • Cross-validation : Compare with related structures (e.g., N-(2,3-dimethylphenyl) analogs) to identify systematic errors in space group assignment .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH-dependent degradation : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Oxidative stress tests : Expose to H₂O₂ (1–5 mM) and measure sulfonamide decomposition using LC-MS .
  • Thermal analysis : Perform TGA/DSC to determine melting points (>200°C) and identify decomposition intermediates .

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